lactococcin B - 145421-14-3

lactococcin B

Catalog Number: EVT-1518327
CAS Number: 145421-14-3
Molecular Formula: C12H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lactococcin B is classified under the category of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. These compounds serve as natural preservatives in food and have potential applications in clinical settings due to their antibacterial properties. The specific strain producing Lactococcin B, Lactococcus lactis subsp. cremoris, is commonly found in dairy products and is utilized in the fermentation process.

Synthesis Analysis

The synthesis of Lactococcin B involves several steps:

  1. Gene Encoding: The synthesis is plasmid-encoded, relying on a bicistronic operon that includes genes for the pre-bacteriocin and an immunity protein.
  2. Solid-Phase Chemical Synthesis: The natural peptide can be synthesized using solid-phase techniques, specifically employing the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This method allows for the assembly of the peptide chain in a controlled manner, yielding synthetic variants that retain biological activity comparable to the natural form .
  3. Purification Techniques: Following synthesis, purification typically involves techniques such as reverse-phase high-performance liquid chromatography (HPLC), which separates components based on their hydrophobicity .
Molecular Structure Analysis

Lactococcin B has a specific molecular structure that contributes to its function:

  • Amino Acid Composition: The peptide consists of 47 amino acids, with a notable hydrophobic character that aids in membrane interaction.
  • Structural Features: The first six N-terminal amino acids are critical for its bactericidal activity, indicating that modifications to this region can significantly affect its efficacy .

Structural Data

  • Molecular Weight: Approximately 5,000 Da.
  • Sequence: The precise sequence of amino acids is essential for the biological activity and stability of the bacteriocin.
Chemical Reactions Analysis

Lactococcin B undergoes specific reactions that are crucial for its function:

  1. Inactivation by Proteolysis: Lactococcin B can be inactivated by intrinsic proteinases such as PrtP present in certain Lactococcus strains. This reaction highlights the importance of protease inhibitors when utilizing Lactococcin B in practical applications .
  2. Antibacterial Activity Assays: Functional assays demonstrate that Lactococcin B inhibits growth in indicator strains through direct interactions with bacterial membranes.
Mechanism of Action

The mechanism through which Lactococcin B exerts its antibacterial effects involves:

  • Membrane Disruption: Lactococcin B interacts with the target bacterial membranes, leading to pore formation or membrane destabilization.
  • Cellular Uptake Interference: It may also interfere with nutrient uptake processes within susceptible bacterial cells, further inhibiting growth .
Physical and Chemical Properties Analysis

Lactococcin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, particularly when adjusted to acidic conditions (e.g., with trifluoroacetic acid).
  • Stability: The stability of Lactococcin B can be affected by environmental factors such as pH and temperature, which are critical considerations for its application in food preservation.
  • Activity Spectrum: Its antibacterial activity is primarily effective against closely related Lactococcus species, underscoring its specificity.
Applications

Lactococcin B has several promising applications:

  1. Food Preservation: Due to its antibacterial properties, it can be used as a natural preservative in dairy products to inhibit spoilage organisms.
  2. Clinical Research: Its selective antibacterial action makes it a candidate for developing new antimicrobial agents against pathogenic bacteria.
  3. Biotechnology: In fermentation technology, Lactococcin B can enhance product quality by controlling microbial populations during production processes.

Properties

CAS Number

145421-14-3

Product Name

lactococcin B

Molecular Formula

C12H10O3

Synonyms

lactococcin B

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